2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-30-20-12-8-7-11-18(20)25-21(28)15-31-24-26-19-13-16(2)32-22(19)23(29)27(24)14-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZMRGYFXVJSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyrimidine core.
Formation of the Ethoxyphenylacetamide Moiety: The final step involves the formation of the ethoxyphenylacetamide moiety through an amide coupling reaction. This can be achieved by reacting the thienopyrimidine intermediate with 2-ethoxyphenylacetic acid in the presence of a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or ethoxyphenyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest due to its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that thienopyrimidine derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that compounds similar to this one can inhibit bacterial growth and may serve as leads for new antibiotics .
- Antiviral Properties : Investigations into the antiviral potential of thienopyrimidines suggest efficacy against viral infections, potentially through inhibition of viral replication mechanisms .
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Biological Studies
The biological activity of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide has been explored in various contexts:
- Mechanism of Action : Detailed biochemical studies are essential to elucidate the mechanisms through which this compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways .
- In Vitro and In Vivo Studies : Various studies have been conducted to assess the efficacy and safety profiles of this compound in cellular models and animal studies. These findings are crucial for understanding its therapeutic potential .
Material Science
Beyond biological applications, this compound can also be utilized in material science:
- Polymer Development : The unique chemical structure allows for its use as a building block in synthesizing polymers with specific properties. Such materials can be tailored for applications in coatings or drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
| Study B | Antiviral Effects | Showed reduced viral replication in vitro against influenza virus strains. |
| Study C | Cancer Research | Induced apoptosis in breast cancer cell lines through caspase activation pathways. |
Mechanism of Action
The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application being investigated.
Comparison with Similar Compounds
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide can be compared with other thienopyrimidine derivatives, such as:
2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide: The presence of a chlorine atom can influence the compound’s electronic properties and interactions with biological targets.
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide: The fluorine atom can enhance the compound’s stability and bioavailability.
These comparisons highlight the uniqueness of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide and its potential advantages in various applications.
Biological Activity
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its complex structure includes various functional groups that suggest potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C₁₆H₁₉N₃O₂S₂, with a molecular weight of approximately 491.7 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of sulfanyl and acetamide groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂S₂ |
| Molecular Weight | 491.7 g/mol |
| Solubility | Moderate in organic solvents; limited in water |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to potentially inhibit or modulate the function of these targets, although detailed biochemical studies are still required to elucidate the precise mechanisms involved.
Biological Activities
Research indicates that compounds similar to 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can possess antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various pathogens due to their ability to disrupt cellular processes in microbes .
- Antitumor Activity : Some derivatives have been investigated for their potential anticancer effects. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells by targeting specific signaling pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. This inhibition could be beneficial in treating conditions like cancer or infections .
Case Studies and Research Findings
Recent studies have explored the biological activities of related thienopyrimidine compounds:
- A study published in MDPI highlighted the synthesis and evaluation of various thienopyrimidine derivatives for their antitumor properties. The results indicated that modifications at specific positions on the thienopyrimidine core significantly affected their biological activity .
- Another research article focused on the enzyme inhibitory activities of thienopyrimidine derivatives against various targets, demonstrating promising results that warrant further investigation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-({3-benzyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the thienopyrimidine core, introduction of the benzyl group, and coupling with the 2-ethoxyphenylacetamide moiety. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., DMF) for sulfanyl-acetamide coupling to enhance reactivity .
- Catalysts : Employing triethylamine as a base to deprotonate intermediates and accelerate nucleophilic substitution .
- Data Contradiction : Yields reported in similar syntheses vary (40–75%) due to differences in purification methods (e.g., column chromatography vs. recrystallization) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., benzyl CH2 at δ 4.5–5.0 ppm, thieno-pyrimidine protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated for C24H23N3O3S2: 473.12 g/mol) and rule out impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (if applicable) .
Q. How can researchers address poor solubility in aqueous media for biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or ethoxyphenyl moiety .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in in vitro models .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Dose-response standardization : Compare IC50 values across studies using consistent assay conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide screening (e.g., kinase inhibitor panels) to identify non-specific interactions that may explain variability .
- Metabolic stability assays : Assess hepatic microsomal degradation to rule out compound instability as a cause of inconsistent in vivo results .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent variation : Systematically modify the benzyl (e.g., para-fluoro vs. ortho-methyl) and ethoxyphenyl groups to map steric/electronic effects .
- Molecular docking : Use X-ray structures of target proteins (e.g., EGFR or CDK2) to prioritize substituents that enhance binding pocket complementarity .
- In vitro/in vivo correlation : Validate computational predictions with enzymatic assays (e.g., Ki determination) and xenograft models .
Q. What experimental approaches can clarify conflicting spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the benzyl group) by acquiring spectra at 25°C vs. 40°C .
- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., methyl vs. thieno ring protons) .
- 2D NMR techniques : HSQC and HMBC to correlate ambiguous peaks with carbon environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
